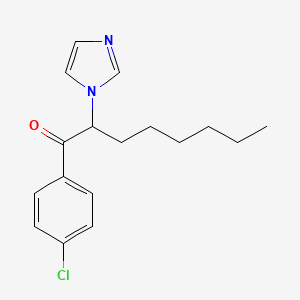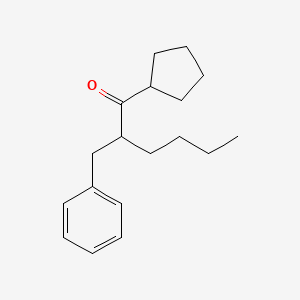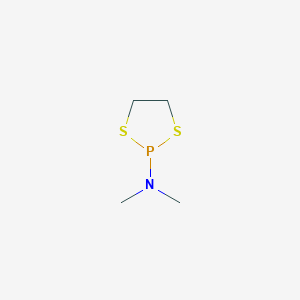![molecular formula C12H14BrFO B14651325 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one CAS No. 52513-93-6](/img/structure/B14651325.png)
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanone moiety
Synthetic Routes and Reaction Conditions:
Bromination of 3-fluorotoluene: The synthesis begins with the bromination of 3-fluorotoluene to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
- Nucleophilic substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating.
- Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
- Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
- Substituted derivatives (e.g., amines, thioethers)
- Oxidized products (e.g., carboxylic acids, ketones)
- Reduced products (e.g., alcohols)
科学研究应用
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity, while the dimethylpropanone moiety can influence the compound’s pharmacokinetic properties.
相似化合物的比较
- 1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one
Comparison:
1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromine atom in the original compound may confer different reactivity and binding properties.
1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in the original compound may enhance binding affinity and specificity due to its electronegativity.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one: Similar structure but with a butanone moiety instead of a propanone moiety. The additional carbon in the butanone moiety may influence the compound’s physical and chemical properties.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one stands out due to its unique combination of bromomethyl and fluorophenyl groups, which can enhance its reactivity and binding properties in various applications.
属性
CAS 编号 |
52513-93-6 |
|---|---|
分子式 |
C12H14BrFO |
分子量 |
273.14 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 |
InChI 键 |
COLPBNCCTCQGQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


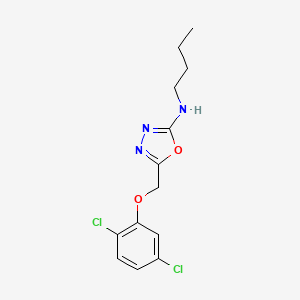
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

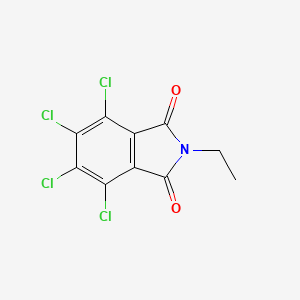
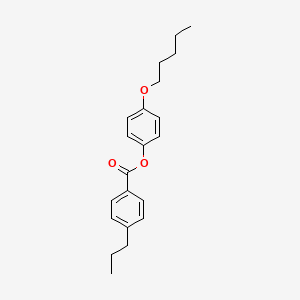

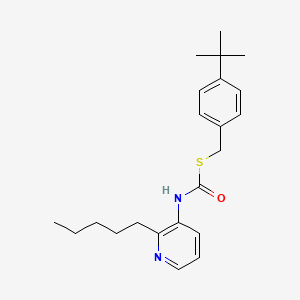
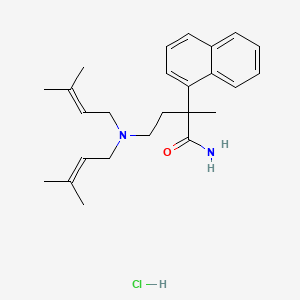

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
